molecular formula C10H9Cl2N3 B1467413 1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1248327-99-2

1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467413
CAS No.: 1248327-99-2
M. Wt: 242.1 g/mol
InChI Key: XNXAIEIACPOQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Chloro-3-methylphenol, a compound with a somewhat similar structure, has a boiling point of 235°C and a melting point of 63-65°C .

Scientific Research Applications

Triazole Derivatives in Drug Discovery and Therapeutic Applications

Triazole derivatives have been recognized for their significant biological activities, leading to their application in drug discovery and development. The structural versatility of triazoles allows for the synthesis of compounds with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). Recent efforts have focused on developing novel triazoles with therapeutic potential against various diseases, highlighting the importance of efficient and green chemistry approaches in their synthesis.

Advances in Synthetic Methodologies

Significant advancements have been made in the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, a key scaffold in organic and medicinal chemistry. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click" reaction, has been central to these developments, offering a regioselective approach to constructing triazole rings with diverse biological activities (Kaushik et al., 2019). This methodology supports the synthesis of compounds with potential applications in pharmaceuticals, bioconjugation, and materials science.

Physico-Chemical Properties and Applications

The physico-chemical properties of triazole derivatives, such as 1,2,4-triazoles, have been extensively studied, revealing their utility in various industrial and scientific domains. These compounds have found applications in optical materials, corrosion inhibitors, and as additives for fuels and lubricants, showcasing their versatility beyond pharmaceutical applications (Parchenko, 2019).

Eco-Friendly Synthesis Approaches

The development of eco-friendly synthetic procedures for triazoles has been a focus of recent research. Innovations in this area include the use of water and other green solvents, microwave irradiation, and the utilization of recyclable catalysts, contributing to the sustainable production of these important heterocycles (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives have demonstrated effectiveness as corrosion inhibitors for various metals and alloys in aggressive environments. This application underscores the chemical stability and functional versatility of triazole rings, which can be tailored to provide protection against corrosion, thereby extending the life of metal components in industrial systems (Hrimla et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole compounds are used as antifungal agents, where their mechanism of action involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-Chloro-3-methylphenol is classified as an acute toxic and skin corrosive substance .

Properties

IUPAC Name

4-(chloromethyl)-1-(4-chloro-2-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-7-4-8(12)2-3-10(7)15-6-9(5-11)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAIEIACPOQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
1-(4-chloro-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.